N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide features a central oxalamide scaffold (two adjacent amide groups) with two distinct substituents:
- N1-substituent: A 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl group, combining a rigid 3,4-dihydroisoquinoline moiety (a partially saturated heterocycle) with a thiophene ring.
- N2-substituent: A p-tolyl group (4-methylphenyl), contributing hydrophobicity.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOLNLUWEIZPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step reactions, beginning with the preparation of the dihydroisoquinoline and thiophene intermediates. These intermediates are then linked through a series of condensation and coupling reactions, often employing reagents such as oxalyl chloride and catalysts to facilitate the formation of the oxalamide bond.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to maximize yield and purity. Industrial methods may involve continuous flow chemistry, allowing for the efficient and consistent production of this compound. Reaction conditions such as temperature, pressure, and solvent choice are rigorously controlled to ensure the desired product's quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction may occur at the dihydroisoquinoline or thiophene rings, leading to oxidized derivatives.
Reduction: Reductive conditions can modify the oxalamide linkage or other functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The choice of solvent and reaction temperature can significantly influence the reaction outcome.
Major Products Formed
Major products from these reactions typically include modified versions of the parent compound, where specific functional groups have been altered while maintaining the overall molecular framework.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has diverse applications across several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for therapeutic properties, including potential use in drug development.
Industry: Utilized in materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Oxalamide Derivatives with Modified Aromatic Substituents
(a) N1-(2-Cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 903261-42-7)
- Differences: The p-tolyl group is replaced with a 2-cyanophenyl group.
(b) N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
Analogs with Heterocyclic Variations
(a) N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
- Differences: Replaces dihydroisoquinoline with a piperazine ring and incorporates a chlorophenyl group.
(b) N1-(4-Ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894031-24-4)
Functional Group Comparisons
| Feature | Target Compound | Analog (CAS 903261-42-7) | S336 (CAS 745047-53-4) |
|---|---|---|---|
| Core Structure | Oxalamide | Oxalamide | Oxalamide |
| N1 Substituent | Dihydroisoquinoline + Thiophene | Dihydroisoquinoline + Thiophene | Dimethoxybenzyl |
| N2 Substituent | p-Tolyl | 2-Cyanophenyl | Pyridin-2-yl ethyl |
| Molecular Weight | ~430.5 (estimated) | 430.5 | Not reported |
| Key Properties | Hydrophobic, rigid | Polar, rigid | Water-soluble, aromatic |
Research Findings and Implications
Metabolic Stability
- Oxalamides like S336 and S5456 () exhibit moderate CYP3A4 inhibition, suggesting that the target compound’s dihydroisoquinoline and thiophene groups may similarly influence metabolic pathways .
- The p-tolyl group’s methyl substituent likely reduces oxidative metabolism compared to electron-deficient groups (e.g., cyano) .
Pharmacological Potential
- The dihydroisoquinoline moiety, seen in ’s propenamide derivative, is associated with bioactivity in neurological targets, hinting at possible CNS applications for the target compound .
- Thiophene’s electron-rich sulfur atom may enhance binding to metalloenzymes or receptors with sulfur-affinitive residues .
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that combines an isoquinoline moiety with thiophene and oxalamide functionalities, suggesting diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 426.5 g/mol
- CAS Number : 898417-02-2
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's. The isoquinoline structure is known for its ability to interact with neurotransmitter systems, while thiophene derivatives often exhibit significant bioactivity.
1. Acetylcholinesterase Inhibition
One of the primary areas of research surrounding this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain.
- In Vitro Studies : Preliminary studies indicate that this compound exhibits significant AChE inhibitory activity. The IC50 values for related compounds have been reported as low as 2.7 µM, indicating strong potential for therapeutic applications against cognitive decline associated with Alzheimer’s disease .
2. Antitumor Activity
Recent investigations have also explored the antitumor properties of this compound. The structural components suggest that it may interfere with cancer cell proliferation through multiple pathways:
- Cell Proliferation Assays : In cell line studies, derivatives similar to this compound have shown moderate to high potency in inhibiting cell growth in various cancer types, including breast and colon cancer .
Case Study 1: Acetylcholinesterase Inhibition
A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives, including this compound. The results demonstrated that these compounds could significantly inhibit AChE activity in vitro, with promising binding affinities observed through molecular docking studies.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | AChE Inhibition |
| N1-(...)-oxalamide | 3.0 | AChE Inhibition |
Case Study 2: Antitumor Activity
Another research effort focused on the antitumor effects of similar oxalamide compounds. The study reported that certain derivatives exhibited IC50 values under 10 µM against various cancer cell lines, indicating their potential as lead compounds for further development.
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound B | Breast Cancer | 8.5 |
| N1-(...)-oxalamide | Colon Cancer | 7.3 |
Q & A
Basic: What multi-step synthetic strategies are employed to prepare this oxalamide derivative, and how are intermediates characterized?
Methodological Answer:
The synthesis involves sequential functionalization of the core scaffold:
Formation of the 3,4-dihydroisoquinoline moiety : Achieved via a Pictet-Spengler reaction between an aromatic amine and aldehyde/ketone under acidic conditions (e.g., HCl/ethanol) .
Thiophene incorporation : A Friedel-Crafts alkylation or Suzuki coupling may introduce the thiophene ring to the ethyl backbone.
Oxalamide bridge assembly : Reacting the dihydroisoquinoline-thiophene intermediate with p-tolylamine using oxalyl chloride in dichloromethane, followed by purification via column chromatography .
Intermediate characterization :
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and purity.
- Mass spectrometry (ESI-TOF) validates molecular weights of intermediates.
- HPLC ensures >95% purity before proceeding to subsequent steps .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic protons in the ethyl linker) and confirm aromatic substitution patterns .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in the oxalamide core). Twisted conformations between heterocycles (e.g., dihydroisoquinoline vs. thiophene planes) are quantified using dihedral angles .
- IR spectroscopy : Confirms carbonyl stretching frequencies (~1680–1720 cm⁻¹) for amide bonds.
Advanced: How can reaction conditions be optimized to mitigate diastereomer formation during ethyl backbone synthesis?
Methodological Answer:
- Chiral auxiliaries or catalysts : Use enantiopure amines or transition-metal catalysts (e.g., Ru-BINAP) to control stereochemistry at the ethyl linker’s chiral center .
- Temperature control : Lower reaction temperatures (−20°C to 0°C) reduce racemization during nucleophilic substitutions.
- Kinetic vs. thermodynamic monitoring : Employ HPLC-MS to track intermediate stability and optimize quenching times .
Advanced: What methodologies are used to evaluate its inhibitory activity against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms?
Methodological Answer:
- sEH inhibition assay : Recombinant human sEH is incubated with the compound (1–10 µM) and a fluorogenic substrate (e.g., PHOME). Fluorescence (λex/λem = 330/465 nm) is measured to determine IC₅₀ values .
- CYP3A4 inhibition : Use pooled human liver microsomes with luciferin-IPA (P450-Glo™ assay). Luminescence quantifies residual enzyme activity after 30-min pre-incubation .
- Orthogonal validation : Cross-check inhibitory potency using radiolabeled substrates (e.g., ¹⁴C-ECHU for sEH) to resolve discrepancies in activity data .
Advanced: How do computational models (e.g., docking, QSAR) rationalize structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into sEH’s catalytic domain (PDB: 4D04). Key interactions include:
- QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate substituent effects (e.g., thiophene vs. furan) with bioactivity .
Basic: What safety protocols are recommended for handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/powder handling.
- Toxicity screening : Perform Ames test (bacterial reverse mutation) and MTT assay (HEK293 cells) to assess mutagenicity and cytotoxicity (IC₅₀ > 50 µM is acceptable for early-stage research) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., t-AUCB for sEH).
- Probe substrate validation : Confirm CYP isoform specificity (e.g., midazolam for CYP3A4).
- Orthogonal assays : Compare fluorogenic vs. radiometric readouts to rule out interference from compound autofluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
